N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide
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Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide is a compound belonging to the class of 1-amidoalkyl-2-naphthol derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide typically involves a one-pot multicomponent reaction. This reaction includes the condensation of 2-naphthol, an aromatic aldehyde, and acetamide in the presence of a catalyst. Various catalysts such as boric acid, triethanolammonium acetate, and magnetic nanoparticle-supported acidic ionic liquids have been used to facilitate this reaction .
Industrial Production Methods
In industrial settings, the synthesis is often carried out under solvent-free conditions to enhance yield and reduce environmental impact. The use of green catalysts and reusable ionic liquids is also common to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds .
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the development of new materials and as a building block for various industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms, thereby neutralizing reactive oxygen species. The hydroxyl group is particularly active in trapping free radicals . Additionally, it inhibits enzymes like acetylcholinesterase and α-glycosidase, which are involved in neurodegenerative diseases and diabetes .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide
- N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide
- N-[(3-nitrophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide is unique due to its methoxy group, which enhances its solubility and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific inhibitory activities .
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(22)21-20(16-9-5-6-10-18(16)24-2)19-15-8-4-3-7-14(15)11-12-17(19)23/h3-12,20,23H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHJJJSGBCPPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1OC)C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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